4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
Benzo[d]imidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore in medicinal chemistry and has a wide range of biological activities.
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle .
Synthesis Analysis
The synthesis of benzo[d]imidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . Pyrrolidines can be synthesized by the reduction of pyrrolidones or pyrrolidines .Molecular Structure Analysis
The benzo[d]imidazole moiety is planar, which allows it to stack effectively in biological systems. The pyrrolidine ring adopts a puckered conformation .Chemical Reactions Analysis
Benzo[d]imidazoles can act as ligands for metal catalyzed reactions. They can also undergo electrophilic substitution . Pyrrolidines can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
Benzo[d]imidazoles are generally stable compounds. They have a high melting point and are usually soluble in common organic solvents . Pyrrolidines are also stable and are usually liquids at room temperature .Scientific Research Applications
Antimicrobial Agents
Benzimidazole derivatives have been studied for their antimicrobial properties. For example, silver (I) complexes of benzimidazole have shown activity against bacteria like Staphylococcus epidermidis, Staphylococcus aureus, and the fungus Candida albicans . The sulfonyl and thiadiazole groups in the compound may enhance these properties, potentially making it a candidate for developing new antimicrobial agents.
Antitumor Activity
Compounds with a benzimidazole core have been synthesized and evaluated for their antitumor potential against various cell lines . The presence of additional functional groups such as pyrrolidinyl and thiadiazole could influence the compound’s ability to interact with cancer cells, suggesting a possible application in cancer research.
Metal–Organic Frameworks (MOFs)
Benzimidazole derivatives can be used as organic linkers in the synthesis of MOFs due to their ability to coordinate with metals . MOFs have applications in gas storage, separation, catalysis, and sensing. The specific structure of “4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole” could lead to novel MOF materials with unique properties.
Pharmacological Blocking Agents
Some benzimidazole-based compounds have been designed to block quorum sensing signals in bacteria, leading to reduced transcription of genes associated with virulence . This suggests that the compound could be explored as a pharmacological agent to mitigate bacterial infections.
Regiocontrolled Synthesis
The regiocontrolled synthesis of substituted imidazoles is an area of interest due to their application in creating functional molecules used in everyday applications . The compound’s structure may allow for selective reactions at specific sites, making it useful in synthetic chemistry.
Mechanism of Action
Target of Action
Compounds containing thebenzimidazole moiety have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole derivatives have been known to interact with various targets, leading to a wide range of biological effects .
Biochemical Pathways
It is known that benzimidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The polar nature of the imidazole ring suggests that the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c23-26(24,16-7-3-5-14-17(16)20-25-19-14)21-9-8-12(10-21)22-11-18-13-4-1-2-6-15(13)22/h1-7,11-12H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDMHGFOJPHKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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